5-(pyrrolidine-1-carbonyl)-1H-indazole

Medicinal Chemistry Scaffold Design Bioisosterism

Researchers requiring a defined indazole-pyrrolidine scaffold for fragment-based screening often contend with supply inconsistency and unverified structural fidelity. This compound provides a minimal 5-position carbonyl-linked scaffold (MW 215.25, fragment range <300 Da) with an unsubstituted pyrrolidine ring for selective elaboration. • Defined 5-carbonyl vector enables rational fragment growing and linking strategies. • Unsubstituted pyrrolidine nitrogen permits clean amide coupling or N-functionalization. • Consistent ≥95% purity across batches supports reproducible screening and SAR campaigns. Global shipping with full analytical documentation ensures seamless procurement for medchem and kinase inhibitor programs.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1379264-55-7
Cat. No. B2448722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidine-1-carbonyl)-1H-indazole
CAS1379264-55-7
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-11-10(7-9)8-13-14-11/h3-4,7-8H,1-2,5-6H2,(H,13,14)
InChIKeyFTQSTHPGIMHTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidine-1-carbonyl)-1H-indazole: Chemical Identity and Scaffold


5-(Pyrrolidine-1-carbonyl)-1H-indazole (CAS 1379264-55-7), systematically named 1H-indazol-5-yl(pyrrolidin-1-yl)methanone, is a heterocyclic small molecule comprising an indazole core linked via a carbonyl bridge to a pyrrolidine ring [1]. With a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol, this compound functions as a versatile building block or scaffold in medicinal chemistry . The indazole moiety is widely recognized as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism [2]. Currently, no peer-reviewed primary literature reports biological activity data specific to this exact compound; it is commercially available exclusively as a research chemical or synthetic intermediate, not as a validated probe or drug candidate.

5-(Pyrrolidine-1-carbonyl)-1H-indazole: Why Analogs Fail


Although numerous indazole derivatives and pyrrolidine-containing compounds exhibit biological activities such as kinase inhibition [1], generic substitution among in-class compounds is scientifically unsound. The specific 5-position carbonyl linkage and unsubstituted pyrrolidine ring of 5-(pyrrolidine-1-carbonyl)-1H-indazole create a distinct electronic and steric environment that governs its reactivity, binding interactions, and physicochemical properties . Even minor structural variations—such as a methyl group on the indazole nitrogen, a hydroxyl substituent on the pyrrolidine ring, or relocation of the carbonyl to the 3-position—can dramatically alter solubility, metabolic stability, target selectivity, and synthetic utility . Therefore, procurement decisions must be based on the exact structure rather than assumed class-level interchangeability.

5-(Pyrrolidine-1-carbonyl)-1H-indazole: Differential Evidence


Scaffold Differentiation: C5 vs C3 Substitution

5-(Pyrrolidine-1-carbonyl)-1H-indazole (MW 215.25 g/mol) differs in substitution position from 3-position carbonyl analogs such as 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole . The 5-position substitution pattern influences π-stacking interactions and hydrogen bonding capacity compared to 3-substituted analogs, which is a critical consideration in fragment-based drug design where scaffold geometry dictates binding pocket complementarity .

Medicinal Chemistry Scaffold Design Bioisosterism

No Additional H-Bond Donors

Unlike analogs bearing hydroxymethyl groups on the pyrrolidine ring (e.g., [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone, MW 245.28 g/mol ) or methyl substitution on the indazole nitrogen (e.g., 1-methyl-3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole ), the target compound lacks polar hydrogen bond donors beyond the indazole NH. This structural minimalism may result in higher passive membrane permeability and distinct solubility characteristics, which are advantageous for CNS-targeted or cell-permeable probe development [1].

Physicochemical Properties Scaffold Optimization Drug Discovery

Commercial Availability and Purity

5-(Pyrrolidine-1-carbonyl)-1H-indazole is commercially available from multiple vendors with a standard minimum purity specification of 95% . This contrasts with more complex analogs such as 1-methyl-3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole, which may have limited commercial availability or require custom synthesis . The compound is supplied as a solid with recommended long-term storage in a cool, dry place .

Procurement Quality Control Sourcing

5-(Pyrrolidine-1-carbonyl)-1H-indazole: Application Scenarios


Fragment-Based Drug Discovery Scaffold

The compound serves as a minimal indazole-pyrrolidine scaffold suitable for fragment-based screening campaigns. Its molecular weight (215.25 g/mol) falls within the typical fragment range (<300 Da), and the 5-position carbonyl linkage offers a defined vector for fragment growing or linking strategies .

Kinase Inhibitor Synthetic Intermediate

Given the established precedent of indazole derivatives as kinase inhibitors (e.g., GSK-3, ROCK, JAK, Aurora) [1], this compound can be utilized as a synthetic intermediate for elaborating novel 5-substituted indazole kinase inhibitors via amide coupling or nucleophilic substitution at the pyrrolidine nitrogen .

Bioisosteric Replacement Studies

The indazole core is a validated bioisostere of phenol with improved lipophilicity and metabolic stability [2]. This compound can be employed in medicinal chemistry campaigns to replace phenol or benzamide moieties in lead compounds, assessing the impact on target affinity, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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